molecular formula C25H18N2O2S B11571404 4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol

4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol

Cat. No.: B11571404
M. Wt: 410.5 g/mol
InChI Key: ZJSIOWXKCYEGBF-YYADALCUSA-N
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Description

4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol is a complex organic compound that features a unique combination of a thiazole ring, a chromene structure, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Chromene Formation: The chromene structure is often formed via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiazole and chromene structures through an imine formation reaction, typically using a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-[(4E)-4-[(5-Methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol: shares structural similarities with other thiazole and chromene derivatives.

    Thiazole Derivatives: Compounds like thiazole-based antibiotics and anticancer agents.

    Chromene Derivatives: Compounds with antioxidant and anti-inflammatory properties.

Uniqueness

    Structural Uniqueness: The combination of thiazole, chromene, and phenol groups in a single molecule.

    Functional Uniqueness: The potential for diverse biological activities due to the presence of multiple functional groups.

Properties

Molecular Formula

C25H18N2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol

InChI

InChI=1S/C25H18N2O2S/c1-16-24(18-7-3-2-4-8-18)27-25(30-16)26-21-15-23(17-11-13-19(28)14-12-17)29-22-10-6-5-9-20(21)22/h2-15,28H,1H3/b26-21+

InChI Key

ZJSIOWXKCYEGBF-YYADALCUSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)O)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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